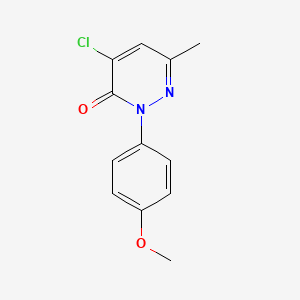

4-Chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone

CAS No.: 5446-08-2

Cat. No.: VC17175655

Molecular Formula: C12H11ClN2O2

Molecular Weight: 250.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5446-08-2 |

|---|---|

| Molecular Formula | C12H11ClN2O2 |

| Molecular Weight | 250.68 g/mol |

| IUPAC Name | 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one |

| Standard InChI | InChI=1S/C12H11ClN2O2/c1-8-7-11(13)12(16)15(14-8)9-3-5-10(17-2)6-4-9/h3-7H,1-2H3 |

| Standard InChI Key | ASKXPZOIWLCHBB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-chloro-2-(4-methoxyphenyl)-6-methylpyridazin-3-one, reflects its substitution pattern: a chlorine atom at position 4, a 4-methoxyphenyl group at position 2, and a methyl group at position 6 of the pyridazinone core. The canonical SMILES representation (CC1=NN(C(=O)C(=C1)Cl)C2=CC=C(C=C2)OC) and InChIKey (ASKXPZOIWLCHBB-UHFFFAOYSA-N) provide unambiguous identifiers for its structure. X-ray crystallography of related pyridazinones confirms planar ring systems with substituents influencing electronic distribution and intermolecular interactions .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 250.68 g/mol | |

| Density | 1.26 g/cm³ (analog estimate) | |

| Boiling Point | ~390°C (analog extrapolation) | |

| Solubility | Low in water; soluble in DMSO |

Synthesis and Chemical Reactivity

Synthetic Routes

The synthesis of 4-chloro-2-(4-methoxyphenyl)-6-methyl-3(2H)-pyridazinone typically involves cyclocondensation reactions. A general method adapted from pyridazinone literature involves reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds in acetic anhydride . For example:

-

Intermediate Formation: 3-Oxo-2-(4-methoxyphenylhydrazono)propanal reacts with chloroacetic acid under reflux.

-

Cyclization: Elimination of water forms the pyridazinone core, with acetic anhydride acting as both solvent and dehydrating agent .

Mechanistic Insight:

The reaction proceeds via an alkylidene intermediate (Figure 1), which undergoes cyclization to yield the pyridazinone ring . The absence of ammonium acetate prevents alternative pathways, ensuring high product purity .

Table 2: Optimization of Synthesis Conditions

| Parameter | Optimal Condition | Yield |

|---|---|---|

| Temperature | 110–120°C | 82–90% |

| Reaction Time | 1–2 hours | |

| Solvent | Acetic Anhydride |

Research Findings and Applications

Drug Discovery

This compound serves as a scaffold for azolo[1,5-a]pyrimidine derivatives, which show promise as kinase inhibitors . For instance, enaminone derivatives synthesized from 6-acetylpyridazinones exhibit IC₅₀ values of <1 µM against cancer cell lines .

Material Science

Pyridazinones with methoxyphenyl groups are explored as ligands in luminescent complexes. Europium(III) complexes of related structures emit red light (λₑₘ: 613 nm) with quantum yields up to 15%, suitable for OLEDs.

Future Directions

Synthetic Innovations

Future work should optimize green chemistry approaches, such as microwave-assisted synthesis, to reduce reaction times and improve yields . Computational modeling (e.g., DFT) could predict substituent effects on electronic properties.

Therapeutic Exploration

Priority areas include:

-

Neuroinflammation: Targeting microglial activation in Alzheimer’s disease.

-

Anticancer Agents: Developing prodrugs activated by tumor-specific enzymes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume